molecular formula C10H22O2 B14198916 (2R,3S)-Decane-2,3-diol CAS No. 909294-53-7

(2R,3S)-Decane-2,3-diol

Cat. No.: B14198916
CAS No.: 909294-53-7
M. Wt: 174.28 g/mol
InChI Key: IEDBILRXQWOCMP-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-Decane-2,3-diol is an organic compound with the molecular formula C10H22O2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is a diol, which means it contains two hydroxyl groups (-OH) attached to its carbon chain. The specific stereochemistry of this compound indicates the spatial arrangement of these hydroxyl groups on the second and third carbon atoms of the decane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R,3S)-Decane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of the corresponding diketone, decane-2,3-dione, using a chiral catalyst. This method ensures the formation of the desired stereoisomer. The reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high stereoselectivity. Enzymatic reduction of decane-2,3-dione using specific dehydrogenases can yield this compound with high enantiomeric purity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-Decane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Decane-2,3-dione or decane-2,3-dicarboxylic acid.

    Reduction: Decane.

    Substitution: Decane-2,3-dichloride.

Scientific Research Applications

(2R,3S)-Decane-2,3-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a model compound for understanding enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2R,3S)-Decane-2,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and specificity. In chemical reactions, the hydroxyl groups serve as nucleophiles or leaving groups, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-Decane-2,3-diol: Another stereoisomer with different spatial arrangement of hydroxyl groups.

    Decane-1,2-diol: A diol with hydroxyl groups on the first and second carbon atoms.

    Decane-1,3-diol: A diol with hydroxyl groups on the first and third carbon atoms.

Uniqueness

(2R,3S)-Decane-2,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The specific arrangement of hydroxyl groups also influences its reactivity and interactions with other molecules, making it a versatile compound in research and industrial applications.

Properties

CAS No.

909294-53-7

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

(2R,3S)-decane-2,3-diol

InChI

InChI=1S/C10H22O2/c1-3-4-5-6-7-8-10(12)9(2)11/h9-12H,3-8H2,1-2H3/t9-,10+/m1/s1

InChI Key

IEDBILRXQWOCMP-ZJUUUORDSA-N

Isomeric SMILES

CCCCCCC[C@@H]([C@@H](C)O)O

Canonical SMILES

CCCCCCCC(C(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.